REACTION_CXSMILES
|
[Ca+2].[OH:2][CH:3]([CH2:7][CH2:8][S:9][CH3:10])[C:4]([O-:6])=[O:5].O[CH:12](CCSC)C([O-])=O.[Cl-].[Na+]>Cl>[OH:2][CH:3]([CH2:7][CH2:8][S:9][CH3:10])[C:4]([O:6][CH3:12])=[O:5] |f:0.1.2,3.4|
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Name
|
|
Quantity
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2.2 g
|
Type
|
reactant
|
Smiles
|
[Ca+2].OC(C(=O)[O-])CCSC.OC(C(=O)[O-])CCSC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Cl-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted exhaustively with EtOAc, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in methanol (10 mL)
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Type
|
ADDITION
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Details
|
trimethylsilyldiazomethane (2M in hexane) was added until the yellow color
|
Type
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CUSTOM
|
Details
|
The reaction was quenched by addition of glacial acetic acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% EtOAc/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)CCSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 128.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |